Cas no 56216-09-2 (3-(cyclohexylthio)-1-propanamine)

3-(Cyclohexylthio)-1-propanamine is a sulfur-containing amine compound characterized by its cyclohexylthio functional group. This structural feature imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The cyclohexyl moiety enhances lipophilicity, potentially improving bioavailability in drug design applications. Its thioether linkage offers stability while retaining nucleophilic properties for further derivatization. The primary amine group provides a versatile handle for condensation, acylation, or other functionalization reactions. This compound is typically handled under inert conditions due to the potential sensitivity of the thioether and amine functionalities. Its balanced polarity allows for solubility in both organic and aqueous media, facilitating diverse synthetic applications.
3-(cyclohexylthio)-1-propanamine structure
56216-09-2 structure
Product Name:3-(cyclohexylthio)-1-propanamine
CAS No:56216-09-2
MF:C9H19NS
MW:173.318861246109
CID:1602041
PubChem ID:12439369
Update Time:2025-06-13

3-(cyclohexylthio)-1-propanamine Chemical and Physical Properties

Names and Identifiers

    • 3-cyclohexylsulfanylpropan-1-amine
    • STK873719
    • 3-(cyclohexylsulfanyl)propan-1-amine
    • SureCN3672949
    • CTK5A4795
    • MolPort-008-324-021
    • BBL003782
    • AG-F-97251
    • 3-(CYCLOHEXYLTHIO)-1-PROPANAMINE
    • 3-(cyclohexylthio)-1-propanamine(SALTDATA: FREE)
    • 56216-09-2
    • DTXSID50498312
    • AKOS000430592
    • BS-38144
    • CS-0359602
    • 3-(cyclohexylthio)propan-1-amine
    • SCHEMBL3672949
    • DB-193434
    • 3-(cyclohexylthio)-1-propanamine
    • MDL: MFCD00093014
    • Inchi: 1S/C9H19NS/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-8,10H2
    • InChI Key: IYRIBRIAXGCUFF-UHFFFAOYSA-N
    • SMILES: S(CCCN)C1CCCCC1

Computed Properties

  • Exact Mass: 173.12397
  • Monoisotopic Mass: 173.12382078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 89.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 51.3Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 275.3±23.0 °C at 760 mmHg
  • Flash Point: 120.3±22.6 °C
  • PSA: 26.02
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

3-(cyclohexylthio)-1-propanamine Security Information

3-(cyclohexylthio)-1-propanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C993785-50mg
3-(cyclohexylthio)-1-propanamine
56216-09-2
50mg
$ 50.00 2022-06-06
TRC
C993785-100mg
3-(cyclohexylthio)-1-propanamine
56216-09-2
100mg
$ 65.00 2022-06-06
TRC
C993785-500mg
3-(cyclohexylthio)-1-propanamine
56216-09-2
500mg
$ 115.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430272-1g
3-(Cyclohexylthio)propan-1-amine
56216-09-2 97%
1g
¥1170.00 2024-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1430272-5g
3-(Cyclohexylthio)propan-1-amine
56216-09-2 97%
5g
¥3463.00 2024-05-08

Additional information on 3-(cyclohexylthio)-1-propanamine

Research Brief on 3-(Cyclohexylthio)-1-propanamine (CAS: 56216-09-2): Recent Advances and Applications

3-(Cyclohexylthio)-1-propanamine (CAS: 56216-09-2) is a sulfur-containing amine compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct pharmacological effects. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, mechanisms of action, and potential applications in drug development.

One of the most notable advancements in the study of 3-(cyclohexylthio)-1-propanamine is its application in the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit essential enzymatic pathways. These findings suggest that 3-(cyclohexylthio)-1-propanamine could serve as a promising scaffold for the design of next-generation antibiotics.

In addition to its antimicrobial properties, recent research has also investigated the compound's potential as a modulator of neurotransmitter systems. A study conducted by a team at the University of California, San Francisco, revealed that 3-(cyclohexylthio)-1-propanamine can interact with serotonin receptors, particularly the 5-HT1A subtype. This interaction was found to produce anxiolytic-like effects in animal models, raising the possibility of its use in the treatment of anxiety disorders. Further mechanistic studies are underway to elucidate the precise binding modes and downstream signaling pathways involved in these effects.

The synthesis and optimization of 3-(cyclohexylthio)-1-propanamine have also been a focus of recent research. A 2022 paper in Organic & Biomolecular Chemistry described an improved synthetic route that enhances yield and purity while reducing environmental impact. The new method employs green chemistry principles, such as the use of catalytic systems and solvent-free conditions, making it more sustainable for large-scale production. This advancement is particularly relevant for pharmaceutical companies looking to incorporate the compound into their drug discovery pipelines.

Another emerging area of interest is the compound's potential application in cancer therapy. Preliminary studies have shown that 3-(cyclohexylthio)-1-propanamine derivatives can induce apoptosis in certain cancer cell lines, particularly those associated with hematological malignancies. Researchers are currently exploring the molecular mechanisms underlying this effect, with early data suggesting involvement of the mitochondrial apoptosis pathway. While these findings are promising, further in vivo studies are needed to validate the compound's efficacy and safety in cancer treatment.

In conclusion, 3-(cyclohexylthio)-1-propanamine (CAS: 56216-09-2) represents a versatile compound with multiple potential applications in pharmaceutical development. Recent research has shed light on its antimicrobial, neuropharmacological, and anticancer properties, as well as improved methods for its synthesis. As investigations continue, this compound may prove valuable in addressing some of the most pressing challenges in modern medicine, from antibiotic resistance to mental health disorders and cancer treatment. Future studies should focus on optimizing its pharmacological profile and exploring its therapeutic potential in clinical settings.

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